1,N6-Ethenoadenosine 5'-monophosphate sodium

Fluorescence spectroscopy Nucleotide probe design Quantum yield

1,N6-Ethenoadenosine 5'-monophosphate (ε-AMP) sodium salt (CAS 885597-18-2) is a highly fluorescent analog of adenosine 5'-monophosphate (AMP) formed by introducing an etheno bridge between the N1 and N6 positions of the adenine ring. This modification imparts intrinsic fluorescence with excitation at 250-300 nm and emission at 415 nm, enabling detection at low concentrations without requiring extrinsic fluorophore conjugation.

Molecular Formula C12H12N5Na2O7P
Molecular Weight 415.2
CAS No. 885597-18-2
Cat. No. B593764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,N6-Ethenoadenosine 5'-monophosphate sodium
CAS885597-18-2
Synonyms1,N6-ε-AMP; 1,N6-Etheno-AMP
Molecular FormulaC12H12N5Na2O7P
Molecular Weight415.2
Structural Identifiers
SMILESC1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1
InChIKeyKVSQHHAQCKSCRL-CMUBXXRSSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,N6-Ethenoadenosine 5'-monophosphate (sodium salt) CAS 885597-18-2: A Quantitative Guide to Fluorescent AMP Analog Selection


1,N6-Ethenoadenosine 5'-monophosphate (ε-AMP) sodium salt (CAS 885597-18-2) is a highly fluorescent analog of adenosine 5'-monophosphate (AMP) formed by introducing an etheno bridge between the N1 and N6 positions of the adenine ring [1]. This modification imparts intrinsic fluorescence with excitation at 250-300 nm and emission at 415 nm, enabling detection at low concentrations without requiring extrinsic fluorophore conjugation [2]. The compound retains key molecular recognition features of AMP while providing a built-in spectroscopic handle for monitoring nucleotide-binding events, enzymatic transformations, and molecular interactions [3].

Intrinsic fluorescence – no extrinsic label needed for detection
Retains AMP molecular recognition for binding studies
Built-in spectroscopic handle to monitor enzymatic conversions

Why ε-AMP Cannot Be Interchanged with AMP or Alternative Fluorescent Adenosine Analogs Without Experimental Validation


Despite being structurally analogous to AMP, ε-AMP exhibits quantitatively distinct biochemical and biophysical properties that preclude direct functional substitution without empirical verification. The etheno modification alters metal-ion coordination affinities—with Cu²⁺ complex stability increased by a factor of 700 relative to AMP [1]—while preserving near-identical self-association constants (K = 2.5 ± 0.3 M⁻¹ vs. AMP's 2.1 ± 0.4 M⁻¹) [2]. Furthermore, the fluorescence emission of ε-AMP is pH-dependent with a pKa of 4.3 at N9, and its enzymatic processing diverges markedly: ε-AMP serves as a substrate for 5'-nucleotidase yet its product ε-adenosine is neither a substrate for nor an inhibitor of adenosine deaminase [3]. These context-dependent differences necessitate compound-specific validation rather than generic analog substitution.

Metal shift Cu²⁺ complex stability substantially altered vs. AMP; other divalent metals also affected.
Product divergence ε-adenosine product is not a substrate for adenosine deaminase, unlike AMP hydrolysis product.
pH sensitivity Fluorescence emission is pH-dependent (pKa ~4.3); detection conditions require control.

Quantitative Differentiation of 1,N6-Ethenoadenosine 5'-monophosphate (sodium salt) Against AMP and Fluorescent Analog Comparators


Fluorescence Quantum Yield Comparison: ε-AMP vs. N2,N3-Etheno-Adenosine Analogs

ε-AMP exhibits a fluorescence quantum yield (ϕ) of 0.56 in aqueous solution [1], which is approximately 18.7-fold higher than that of the alternative N2,N3-etheno-adenosine analog (ϕ = 0.03 at 420 nm emission, excitation at 290 nm) [2]. This substantial difference in emission efficiency directly impacts detection sensitivity in low-concentration biochemical assays.

Fluor. quantum yield
Reported
ϕ ε-AMP = 0.56 vs N2,N3-ε-A = 0.03 (18.7‑fold)
Higher quantum yield supports detection sensitivity at low concentration.
Cross‑study comparison; verify emission under own setup.
Fluorescence spectroscopy Nucleotide probe design Quantum yield

5'-Nucleotidase Substrate Conversion: ε-AMP Generates a Metabolically Inert Product vs. Native AMP

ε-AMP functions as a substrate for 5'-nucleotidase, undergoing complete conversion to ε-adenosine within 2 hours in cellular systems [1]. Critically, the reaction product ε-adenosine is neither a substrate for nor an inhibitor of adenosine deaminase, and shows little effect at adenosine receptors [2]. In contrast, native AMP hydrolysis produces adenosine, which is rapidly deaminated by adenosine deaminase and activates adenosine receptors, complicating kinetic and binding measurements.

5′-Nucleotidase assay
Head-to-head
ε-AMP → ε-adenosine (inert to adenosine deaminase)
AMP → adenosine (substrate for deaminase)
Metabolically inert product eliminates confounding secondary reactions.
Complete conversion within 2 h; verify enzyme kinetics in your system.
5'-Nucleotidase assay Enzyme kinetics Metabolic stability

Metal Ion Binding Affinity: ε-AMP Exhibits 700-Fold Higher Cu²⁺ Complex Stability Than Native AMP

The stability of Cu²⁺ complexes with ε-AMP²⁻ is approximately 700-fold greater than that of the corresponding AMP²⁻ complex [1]. Additionally, the concentration of the macrochelated isomer (where the metal ion coordinates simultaneously to the base moiety and phosphate group) is considerably larger for M(ε-AMP) than for M(AMP) [2]. For Mn²⁺ and Zn²⁺, the stability constants are also substantially larger for ε-AMP²⁻ relative to AMP²⁻, though exact fold-differences are not quantified in the same study. Mg²⁺ complex stability remains similar between ε-AMP and AMP [1].

Cu²⁺ complex stability
Head-to-head
700‑fold higher stability vs. AMP²⁻
Dramatically altered metal coordination requires careful controls.
Mn²⁺, Zn²⁺ also affected; Mg²⁺ similar. Validate in target system.
Metal-nucleotide coordination Macrochelate formation Enzyme cofactor studies

Self-Association and Conformational Similarity: ε-AMP Maintains AMP-Like Stacking Behavior

The self-association constant for indefinite noncooperative stacking of ε-AMP²⁻ is K = 2.5 ± 0.3 M⁻¹, which is within experimental error identical to the value determined for AMP²⁻ (K = 2.1 ± 0.4 M⁻¹) [1]. Additionally, the solution conformation of ε-AMP at pH 2.0 has been shown via lanthanide-shift proton magnetic resonance to be very similar to that of AMP [2]. This conformational conservation contrasts with the divergent metal-binding properties noted above.

Self-association
Head-to-head
ε-AMP: K = 2.5 ± 0.3 M⁻¹
AMP: 2.1 ± 0.4 M⁻¹ (no significant diff.)
Preserved stacking behavior supports use as conformational mimic.
Contrasts with divergent metal binding; suitable for base‑stacking studies.
Molecular conformation Nucleotide stacking NMR spectroscopy

Validated Application Scenarios for 1,N6-Ethenoadenosine 5'-monophosphate (sodium salt) Based on Quantitative Evidence


High-Sensitivity Fluorescent Detection of AMP-Binding Proteins and Nucleotide-Protein Interactions

ε-AMP serves as a fluorescent probe for systems involving AMP due to its intrinsic emission at 415 nm with excitation at 250-300 nm and quantum yield of 0.56 [1]. Fluorescence anisotropy titrations have been successfully employed to determine ε-AMP binding to carbamoyl-phosphate synthetase with a measured Kd = 0.033 mM [2]. The compound's detectability at low concentration enables monitoring of weak or transient binding interactions that would be undetectable with non-fluorescent AMP.

Specific and Interference-Free 5'-Nucleotidase Activity Assays

ε-AMP is an ideal substrate for 5'-nucleotidase assays because its hydrolysis product ε-adenosine is neither a substrate for nor an inhibitor of adenosine deaminase, and has minimal activity at adenosine receptors [1]. This eliminates the confounding secondary metabolism and receptor activation that complicate assays using native AMP, where adenosine generation can feedback-inhibit or activate downstream pathways. Complete conversion of exogenously added ε-AMP to ε-adenosine occurs within 2 hours in cellular systems [2].

Investigating Metal-Nucleotide Coordination and Macrochelate Formation

ε-AMP exhibits dramatically enhanced metal-binding properties relative to AMP, with Cu²⁺ complex stability increased 700-fold and macrochelate isomer concentration substantially elevated [1]. This differential metal affinity makes ε-AMP a valuable probe for studying metal coordination geometries in nucleotide-binding sites, particularly when used comparatively with native AMP to parse metal-dependent from metal-independent binding contributions.

Fluorescence Quenching Studies of Nucleotide-Nucleotide and Base-Base Interactions

The fluorescence of ε-AMP is quenched by AMP, GMP, TMP, and CMP in a concentration-dependent manner, with quenching constants increasing in the order GMP > AMP > TMP > CMP [1]. The single-exponential fluorescence decay kinetics of ε-AMP-nucleotide systems [2] provide a clean spectroscopic window for quantifying intermolecular interactions and base-stacking phenomena, leveraging the preserved self-association behavior (K = 2.5 ± 0.3 M⁻¹) that mirrors native AMP .

Application
Selection Property
Validation Focus
Fluorescent detection of AMP‑binding proteins
Intrinsic fluorescence (quantum yield)
Signal‑to‑noise ratio, binding affinity (Kd)
5′‑Nucleotidase activity assays
Product metabolic inertness
Assay specificity, interference from adenosine deaminase
Metal‑nucleotide coordination studies
Enhanced Cu²⁺ complex stability
Metal‑binding selectivity vs. AMP
Fluorescence quenching / base‑stacking studies
Preserved self‑association behavior
Quenching constants, fluorescence decay kinetics
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